Comparative Angiogenic Efficacy of 2-Deoxy-D-Ribose (2dDR) vs. VEGF In Vitro and In Vivo
The pro-angiogenic activity of (2S,4S,5R)-oxane-2,4,5-triol (2-deoxy-D-ribose, 2dDR) has been directly compared to the gold-standard growth factor, Vascular Endothelial Growth Factor (VEGF). In a range of in vitro and in vivo models, 2dDR was found to be approximately 80-100% as effective as VEGF in promoting angiogenesis [1]. This high efficacy, combined with its superior stability and lower cost, positions 2dDR as a viable and practical alternative to recombinant VEGF for stimulating new blood vessel formation [1].
| Evidence Dimension | Pro-angiogenic efficacy |
|---|---|
| Target Compound Data | 80-100% efficacy |
| Comparator Or Baseline | Vascular Endothelial Growth Factor (VEGF) at 100% efficacy |
| Quantified Difference | Target compound shows 80-100% of the efficacy of the comparator. |
| Conditions | In vitro (cell proliferation, migration, tube formation) and in vivo (chick chorioallantoic membrane assay, diabetic rat wound healing models) [1]. |
Why This Matters
This data justifies the selection of 2dDR over costly and less stable recombinant VEGF for pro-angiogenic applications in wound healing and tissue engineering research.
- [1] Dikici, S., Yar, M., Bullock, A. J., Shepherd, J., Roman, S., & MacNeil, S. (2021). Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. International Journal of Molecular Sciences, 22(21), 11437. View Source
